Galidesivir

Description

This compound is an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, this compound is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. This compound triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

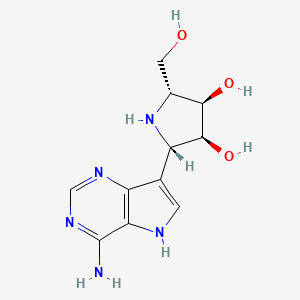

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFDITJFBUXZQN-KUBHLMPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249503-25-1 | |

| Record name | Immucillin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galidesivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALIDESIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Galidesivir on Viral RNA Polymerase

Audience: This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Galidesivir's antiviral mechanism.

Executive Summary: this compound (BCX4430) is a broad-spectrum antiviral agent classified as an adenosine nucleoside analog.[1][2][3] Its primary target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of RNA viruses.[1] The mechanism of action involves intracellular conversion to its active triphosphate form by host cell kinases, followed by interaction with the viral RdRp.[1][2][4] This interaction ultimately disrupts viral RNA synthesis through mechanisms that include premature chain termination and polymerase stalling, making this compound a subject of significant interest for treating a wide range of viral diseases.[5][6]

Core Mechanism of Action

The antiviral activity of this compound is a multi-step process that begins with its uptake into host cells and culminates in the inhibition of viral replication.

Intracellular Activation

This compound is a prodrug that must be metabolized by host cell enzymes to become active.[1] Upon entering the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (Gal-TP or BCX4430-TP).[1][2][3][4] This conversion is a critical step, and the efficiency can vary between different cell types, which may account for variations in antiviral activity observed in different cell-based assays.[1][6]

Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)

The active Gal-TP is a structural analog of adenosine triphosphate (ATP).[1][4] It competes with the natural ATP nucleotide for binding to the active site of the viral RdRp.[2][5] Due to its structural modifications, including an azasugar instead of a furanose ring, its binding can alter the electrostatic interactions within the enzyme, leading to a structural change that disrupts its function.[2][5][7] Molecular docking studies on the SARS-CoV-2 RdRp suggest that this compound may interact with key aspartate residues in the active site, potentially interfering with the chelation of essential metal ions required for polymerase activity.[4]

Inhibition of Viral RNA Synthesis

The ultimate effect of Gal-TP's interaction with the RdRp is the cessation of viral RNA synthesis. The precise mechanism of inhibition has been a subject of detailed investigation and may not be singular across all viruses.

-

Premature Chain Termination: The most widely cited mechanism is that Gal-TP is incorporated into the nascent viral RNA strand.[2][3][4] This incorporation acts as a chain terminator, preventing the addition of subsequent nucleotides and leading to the premature termination of the elongating RNA strand.[2][3][5][8]

-

Delayed Chain Termination: For some viruses, such as Hepatitis C Virus (HCV), this compound has been described as a non-obligate chain terminator.[7] In this model, the RdRp may add one or two more nucleotides after incorporating Gal-TP before synthesis is halted.[6]

-

Polymerase Stalling: Recent in vitro studies using Dengue and Zika virus polymerases have provided a more nuanced view. These studies showed that Gal-TP promotes the stalling of the polymerase complex immediately before the incorporation step.[6][9] While inefficient incorporation can still occur at isolated sites, it does not necessarily cause immediate or delayed chain termination, and the synthesis of full-length RNA is possible.[6][9] This suggests that the primary inhibitory action for these viruses may be the kinetic barrier to incorporation, which effectively slows down or stalls the replication process.[6][9]

The below diagram illustrates the cellular activation of this compound and its subsequent inhibitory effects on the viral RdRp.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified through various in vitro and preclinical assays.

Table 1: In Vitro Antiviral Activity (EC₅₀) The half maximal effective concentration (EC₅₀) measures the concentration of a drug that inhibits 50% of viral replication in cell-based assays.

| Virus Family | Virus | EC₅₀ (µM) | Cell Line | Citation |

| Coronaviridae | MERS-CoV | 68.4 | Vero | [7] |

| Coronaviridae | SARS-CoV | 57.7 | Vero | [7] |

| Flaviviridae | Yellow Fever Virus (YFV) | Low µM range | Various | [6] |

| Flaviviridae | Dengue Virus (DENV2) | Low µM range | Various | [6] |

| Flaviviridae | West Nile Virus (WNV) | Low µM range | Various | [6] |

| Flaviviridae | Zika Virus (ZIKV) | Low µM range | Various | [6] |

| Arenaviridae | Junín Virus (JUNV) | 43.0 | Vero | [10] |

| Bunyavirales | Rift Valley Fever Virus (RVFV) | 20.4 to >100 | Various | [10] |

Table 2: In Vitro Polymerase Inhibition (IC₅₀) The half maximal inhibitory concentration (IC₅₀) measures the concentration of the active drug form (Gal-TP) required to inhibit 50% of the target enzyme's activity in a cell-free assay.

| Virus | Polymerase | Gal-TP IC₅₀ (µM) | Assay Conditions | Citation |

| Dengue Virus (DENV2) | NS5 RdRp | 42 ± 12 | 20 µM ATP | [6][9] |

| Zika Virus (ZIKV) | NS5 RdRp | 47 ± 5 | 20 µM ATP | [6][9] |

Table 3: Preclinical Efficacy in Animal Models Efficacy studies in animal models are crucial for evaluating a drug's potential in a living system.

| Virus | Animal Model | Treatment Regimen | Survival Rate | Citation |

| Marburg Virus | Non-human primate | Initiated 24-48h post-infection | 100% | [11] |

| Ebola Virus | Non-human primate | Initiated up to 48h post-exposure | 100% | [11] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a combination of in vitro and in silico experimental approaches.

Cell-Based Antiviral Potency Assays

-

Purpose: To determine the EC₅₀ of this compound against a specific virus in a cellular context.

-

Methodology:

-

A confluent monolayer of a susceptible cell line (e.g., Vero cells) is prepared in multi-well plates.

-

Cells are infected with the virus in the presence of serial dilutions of this compound.

-

After an incubation period, the extent of viral replication is measured. This can be done by quantifying viral RNA (RT-qPCR), measuring viral protein production, or assessing virus-induced cytopathic effect (CPE).

-

The EC₅₀ value is calculated by plotting the inhibition of viral replication against the drug concentration.

-

Enzymatic Assays (RdRp Inhibition)

-

Purpose: To directly measure the inhibitory effect of the active triphosphate form (Gal-TP) on the purified viral RdRp enzyme, determining the IC₅₀.

-

Methodology:

-

The viral RdRp enzyme is expressed and purified.

-

A cell-free reaction is set up containing the purified RdRp, an RNA template (e.g., a homopolymeric poly(U) template), a primer, and a mixture of natural ribonucleotides (ATP, GTP, CTP, UTP), one of which is often radiolabeled or fluorescently tagged.[6][9]

-

Serial dilutions of Gal-TP are added to the reactions.

-

The reaction is allowed to proceed for a set time and then stopped.

-

The amount of newly synthesized RNA is quantified to determine the level of polymerase inhibition at each Gal-TP concentration.

-

The IC₅₀ is calculated from the resulting dose-response curve.

-

RNA Primer Extension Analysis

-

Purpose: To visualize the effect of Gal-TP on RNA chain elongation and identify the exact points of termination or stalling.

-

Methodology:

-

An enzymatic assay is performed as described above, but with a specific RNA template of a known sequence and a fluorescently labeled primer.

-

The reaction is performed in the presence or absence of Gal-TP.

-

The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is imaged to visualize the fluorescently labeled RNA products. The appearance of shorter-than-full-length products in the presence of Gal-TP indicates sites of premature termination or significant polymerase stalling.[6]

-

The workflow for these key in vitro experiments is depicted in the diagram below.

References

- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacompass.com [pharmacompass.com]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [it.wikipedia.org]

- 9. This compound Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Island Pharmaceuticals reports breakthrough survival data for this compound in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]

The Structural-Activity Relationship of Galidesivir: A Guide for Drug Development Professionals

An In-depth Technical Guide on the Antiviral Agent Galidesivir and Its Analogs

This compound (BCX4430) is a broad-spectrum antiviral agent that has shown activity against a wide range of RNA viruses.[1][2] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][3] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Viral Replication Machinery

This compound is a prodrug that, upon administration, is metabolized into its active triphosphate form.[3][4] This active metabolite, an analog of adenosine triphosphate (ATP), acts as a competitive inhibitor of the viral RdRp.[3] The incorporation of the this compound triphosphate into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[3][4] This mechanism of delayed chain termination is a key feature of its antiviral activity.[2]

The molecular structure of this compound, with a carbon-substituted nitrogen at the 7-position of the purine ring and a nitrogen-substituted oxygen at the 1-position of the ribose ring, is crucial for its activity.[2][5] These modifications are designed to enhance its recognition by the viral polymerase while potentially reducing its interaction with host cellular polymerases, contributing to its safety profile.[1]

In Vitro Antiviral Activity of this compound

This compound has demonstrated a broad spectrum of antiviral activity in cell culture against more than 20 RNA viruses from nine different families.[6] These include coronaviruses, filoviruses, togaviruses, bunyaviruses, arenaviruses, paramyxoviruses, and flaviviruses. The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[1]

| Virus Family | Virus | Cell Line | EC50 (µM) | Citation |

| Coronaviridae | MERS-CoV | Vero | >5.1 (SI) | [7] |

| Coronaviridae | SARS-CoV | Vero | >1.5 (SI) | [7] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | [2] |

| Filoviridae | Ebola Virus (EBOV) | HeLa | 3-12 | [8] |

| Filoviridae | Marburg Virus (MARV) | HeLa | 3-12 | [8] |

| Orthomyxoviridae | Influenza A and B | MDCK | 1-5 | [8] |

| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | [8] |

| Flaviviridae | West Nile Virus (WNV) | PS | 2.3 | [1] |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 (SI) | |

| Arenaviridae | Junin Virus (JUNV) | Vero | >100 (SI) | |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 | |

| Bunyaviridae | La Crosse Virus (LACV) | Vero | >7.5 (SI) |

SI denotes Selectivity Index, which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

It is important to note that the antiviral activity of this compound can be cell-line dependent. For instance, Vero cells are known to inefficiently convert this compound to its active triphosphate form, which may result in higher EC50 values compared to other cell lines.[1][9]

In Vivo Efficacy of this compound

This compound has demonstrated significant efficacy in various animal models of viral diseases, often showing greater potency than what would be predicted from in vitro studies alone.[1] It has shown survival benefits in lethal infection models of Ebola, Marburg, Yellow Fever, and Zika viruses.[6][10]

In a hamster model of SARS-CoV-2 infection, early administration of this compound reduced the viral burden in lung tissue and was associated with a significant reduction in lung damage compared to control animals. Treatment initiated 24 hours prior to infection in hamsters resulted in significantly less weight loss compared to the control group.[9]

Structural Analogs and SAR Insights

The exploration of this compound analogs has provided valuable insights into the structural features required for potent antiviral activity. An isomer of this compound containing a 4-aminopyrrolo[2,1-f][1][4][11]triazine nucleobase, the same base found in Remdesivir, exhibited submicromolar inhibition of multiple strains of influenza A and B viruses, as well as members of the Bunyavirales order.[8] This suggests that modifications to the nucleobase can significantly impact the antiviral spectrum and potency.

Interestingly, the synthesis of ProTide prodrugs of iminovir monophosphates, which are designed to bypass the initial rate-limiting monophosphorylation step, unexpectedly resulted in poorer viral inhibition in vitro compared to the parent nucleosides.[8] This finding highlights the complex interplay between prodrug design, intracellular metabolism, and antiviral activity.

Experimental Protocols

In Vitro Antiviral Assays

A common method to evaluate the in vitro antiviral activity of compounds like this compound is the cytopathic effect (CPE) inhibition assay.

Caption: Workflow for a typical in vitro antiviral cytopathic effect (CPE) inhibition assay.

Animal Models of Efficacy

The Syrian golden hamster model has been utilized to assess the in vivo efficacy of this compound against SARS-CoV-2.

Caption: Experimental workflow for evaluating this compound efficacy in a hamster model of SARS-CoV-2.

Clinical Development

This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers via both intramuscular and intravenous administration.[1][6] These trials have shown that this compound is generally safe and well-tolerated.[6] A clinical trial was initiated to assess its efficacy in patients with COVID-19 and Yellow Fever; however, the development for COVID-19 was discontinued as the trial was not designed to demonstrate clinical efficacy.[10] The development of this compound continues to be supported with a focus on biodefense threats such as Marburg virus disease.

Signaling Pathway: Inhibition of Viral RNA Synthesis

The mechanism of action of this compound directly impacts the viral replication cycle by inhibiting the RNA-dependent RNA polymerase.

Caption: Mechanism of action of this compound in inhibiting viral RNA synthesis.

Conclusion

This compound remains a promising broad-spectrum antiviral agent with a well-defined mechanism of action. The structural modifications of the adenosine scaffold are key to its activity, and further exploration of its analogs could lead to the development of next-generation antivirals with improved potency and a broader spectrum of activity. The insights gained from SAR studies are invaluable for guiding the rational design of novel therapeutics to combat emerging and re-emerging viral threats.

References

- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. BioCryst Completes Phase 1 Clinical Trial of this compound | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 7. researchgate.net [researchgate.net]

- 8. An Isomer of this compound That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

In vitro antiviral spectrum of Galidesivir against emerging RNA viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, classified as an adenosine nucleoside analog, with significant potential for the treatment of a wide array of emerging RNA viral diseases.[1][2][3] Its mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[2][4] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound against various emerging RNA viruses, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against a multitude of RNA viruses in various cell lines. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a quantitative measure of its potency and selectivity. A higher selectivity index (SI50 = CC50/EC50) indicates a more favorable safety and efficacy profile.

| Viral Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI50) |

| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | >100 | >2.3 |

| Junin virus (JUNV) | HeLa | 42.2 | >100 | >2.4 | |

| Bunyavirales | Rift Valley Fever virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 |

| Maporal virus (MPRLV) | Vero E6 | 40.1 | >250 | >6.2 | |

| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 |

| SARS-CoV | Vero 76 | 57.7 | >300 | >5.1 | |

| Filoviridae | Marburg virus (MARV) | HeLa | 4.4 - 6.7 | >100 | 38 - 55 |

| Ebola virus (EBOV) | HeLa | 11.8 | >100 | >8.5 | |

| Sudan virus (SUDV) | HeLa | 3.4 | >100 | >29.4 | |

| Flaviviridae | Yellow Fever virus (YFV) | Vero | - | - | >7 |

| Japanese Encephalitis virus (JEV) | Vero 76 | 43.6 | >100 | >2.3 | |

| Dengue virus (DENV) | Vero 76 | 32.8 | >295 | >9.0 | |

| West Nile virus (WNV) | PS | 2.3 | >100 | >42.9 | |

| Tick-borne Encephalitis virus (TBEV) | - | 1.5 | >100 | >67.6 | |

| Kyasanur Forest Disease virus (KFDV) | - | 12.3 | >100 | >8.1 | |

| Louping ill virus (LIV) | - | 11.4 | >100 | >8.8 | |

| Orthomyxoviridae | Influenza A virus (IAV) | MDCK | 10.7 | >297 | >27.7 |

| Paramyxoviridae | Nipah virus (NiV) | HeLa | 41.9 | >100 | >2.4 |

| Measles virus (MeV) | Vero 76 | 6.19 | >296 | >47.8 | |

| Picornaviridae | Human Rhinovirus 14 (HRV-14) | HeLa | 3.4 | >297 | >87.1 |

| Pneumoviridae | Respiratory Syncytial virus (RSV) | MA104 | 11.0 | >90 | >8.1 |

Mechanism of Action

This compound is an adenosine analogue that functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[2][4] Upon administration, it is metabolized into its active triphosphate form.[2] This active metabolite then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp.[4] The incorporation of the this compound triphosphate leads to premature chain termination, thereby halting viral RNA synthesis and subsequent replication.[4]

Mechanism of action of this compound.

Experimental Protocols

The in vitro antiviral activity of this compound is predominantly assessed using cell-based assays that measure the inhibition of virus-induced effects or the reduction in viral progeny. The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced damage.

1. Cell Preparation:

-

A confluent monolayer of a suitable cell line (e.g., Vero, HeLa, MDCK) is prepared in 96-well microplates. The choice of cell line is dependent on the virus being tested.

-

Cells are typically seeded 24 hours prior to the assay to allow for adherence and growth.

2. Compound Preparation and Dilution:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

A serial dilution of the compound is prepared in cell culture medium to achieve a range of concentrations for testing.

3. Infection and Treatment:

-

The cell culture medium is removed from the 96-well plates.

-

The cells are then infected with a predetermined titer of the virus.

-

Immediately following infection, the different dilutions of this compound are added to the respective wells. Control wells include virus-only (no compound) and cells-only (no virus, no compound).

4. Incubation:

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).

5. Assessment of CPE:

-

The cell monolayers are observed microscopically for the presence of CPE, which can include cell rounding, detachment, and lysis.

-

For quantitative analysis, a cell viability assay, such as the Neutral Red uptake assay or MTT assay, is performed. The amount of dye taken up by the cells is proportional to the number of viable cells.

6. Data Analysis:

-

The absorbance values are read using a microplate reader.

-

The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls.

-

The EC50 value is determined by regression analysis of the dose-response curve, representing the concentration of this compound that inhibits viral CPE by 50%.

-

The CC50 value is determined in parallel on uninfected cells to assess the compound's cytotoxicity.

Viral Yield Reduction Assay (VYR)

This assay provides a more direct measure of a compound's ability to inhibit the production of infectious virus particles.

1. Cell Preparation and Infection:

-

Similar to the CPE assay, a confluent monolayer of susceptible cells is prepared in multi-well plates or flasks.

-

The cells are infected with the virus at a specific multiplicity of infection (MOI).

2. Compound Treatment:

-

Following viral adsorption, the inoculum is removed, and the cells are washed.

-

Cell culture medium containing serial dilutions of this compound is added to the cells.

3. Incubation:

-

The treated, infected cells are incubated for a full viral replication cycle (e.g., 24-72 hours).

4. Harvesting of Viral Progeny:

-

At the end of the incubation period, the cell culture supernatant and/or the cell lysate, containing the newly produced virus particles, are harvested.

5. Titration of Viral Yield:

-

The harvested virus is serially diluted and used to infect fresh cell monolayers in a 96-well plate.

-

The viral titer is then determined using a standard titration method, such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.

6. Data Analysis:

-

The viral titers from the this compound-treated samples are compared to the untreated virus control.

-

The EC50 value is calculated as the concentration of this compound that reduces the viral yield by 50%.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro antiviral assay, such as a CPE reduction or viral yield reduction assay.

Generalized workflow for in vitro antiviral assays.

Conclusion

This compound demonstrates a potent and broad-spectrum antiviral activity against a diverse range of emerging RNA viruses in vitro. Its consistent efficacy across multiple viral families underscores its potential as a valuable broad-spectrum antiviral therapeutic. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the evaluation and advancement of novel antiviral agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating diseases caused by these emerging RNA viruses.

References

- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

Galidesivir interaction with viral RNA-dependent RNA polymerase (RdRp)

An In-depth Technical Guide to the Interaction of Galidesivir with Viral RNA-Dependent RNA Polymerase (RdRp)

Executive Summary

This compound (BCX4430) is a broad-spectrum antiviral agent demonstrating activity against a wide array of RNA viruses.[1][2][3][4] As an adenosine nucleoside analog, its primary mechanism of action involves the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication and transcription of the viral genome.[1][5][6] This document provides a comprehensive technical overview of the molecular interactions between this compound and viral RdRp, summarizing quantitative efficacy data, detailing key experimental methodologies, and visualizing the underlying biochemical pathways and experimental workflows.

Mechanism of Action

This compound's antiviral activity is contingent upon its intracellular conversion to an active form and its subsequent interaction with the viral replication machinery.

2.1 Intracellular Activation: this compound is administered as a prodrug.[7] Upon entering a host cell, it undergoes phosphorylation by host cell kinases to be converted into its active triphosphate form, this compound-triphosphate (Gal-TP).[1][3][5][8] This active metabolite is a structural mimic of adenosine triphosphate (ATP).

2.2 Inhibition of Viral RdRp: The viral RdRp enzyme mistakes Gal-TP for a natural ATP nucleotide.[9] Gal-TP then binds to the active site of the viral RdRp and is incorporated into the nascent, growing viral RNA strand.[1][3][6] The incorporation of this compound leads to premature termination of the elongating RNA strand, effectively halting viral RNA synthesis.[3][5][9] This disruption of viral RNA polymerase activity prevents the virus from replicating its genome and producing viral proteins.[3][9] Studies have shown that this compound's active form has a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic window.[1] Resistance to this compound has been linked to a single amino acid substitution in the active site of the viral RdRp in Tick-borne encephalitis virus (TBEV), confirming the drug's targeted pressure on this enzyme.[1][10]

References

- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: An update on the progress of this compound (BCX4430), a broad-spectrum antiviral. [scholars.duke.edu]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. This compound limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Results [randr19.nist.gov]

In-Depth Technical Guide: Chemical Structure and Synthesis of Galidesivir (BCX4430)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galidesivir (BCX4430) is a broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses. As an adenosine nucleoside analog, its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of viral RNA synthesis. This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for this compound, presenting key quantitative data and detailed experimental protocols to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure

This compound is a C-nucleoside analog of adenosine. Its chemical structure is characterized by a pyrrolo[3,2-d]pyrimidine base linked to a 1-aza-ribose (pyrrolidine) ring.

IUPAC Name: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol[1][2][3]

Molecular Formula: C₁₁H₁₅N₅O₃[1]

Molecular Weight: 265.27 g/mol [1]

SMILES String: C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3--INVALID-LINK--CO)O">C@@HO[1]

Synonyms: BCX4430, Immucillin-A[1]

The structure features a deazapurine core, where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. This modification is crucial for its biological activity. The pyrrolidine ring mimics the ribose sugar of natural nucleosides.

Synthesis of this compound

Several synthetic routes for this compound have been reported, with a notable practical synthesis starting from the related compound BCX1777. An alternative approach involves the direct transformation of a protected nucleoside analog.

Synthesis Starting from BCX1777

A seven-step synthesis of this compound starting from BCX1777 has been reported with an overall yield of 22-25%.[4] This route involves the initial synthesis of BCX1777, followed by its conversion to this compound. A key highlight of a practical synthesis is the addition of a lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton. The final step involves a copper-catalyzed Ullmann-type amination to install the amino group on the heterocyclic moiety.

Direct Transformation Route

A direct synthetic route for the transformation of a nucleoside analog to this compound has also been described.[4] This method involves the acetylation of the starting material, BCX1777, using acetic anhydride in pyridine to yield a tri-O-acetate derivative. This intermediate is then chlorinated using dimethylchloromethyleneammonium chloride. The final step is ammonolysis, which simultaneously introduces the amino group and cleaves the acetate protecting groups to yield this compound.[4]

Experimental Protocols

Synthesis of this compound from a Protected BCX1777 Intermediate (Illustrative Protocol based on reported schemes):

-

Step 1: Acetylation of BCX1777. To a solution of BCX1777 in pyridine, an excess of acetic anhydride is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting tri-O-acetylated product is purified by column chromatography.

-

Step 2: Chlorination. The purified tri-O-acetylated BCX1777 is dissolved in an appropriate aprotic solvent, such as dichloromethane. Dimethylchloromethyleneammonium chloride is added, and the reaction is stirred at a controlled temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the chlorinated intermediate is extracted and purified.

-

Step 3: Ammonolysis. The chlorinated intermediate is dissolved in a solution of ammonia in methanol. The reaction vessel is sealed and heated. The reaction is monitored by TLC until the starting material is consumed. The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

Quantitative Data

Table 1: In Vitro Antiviral Activity of this compound (BCX4430)

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Filoviridae | Marburg Virus | Vero | 4.4 - 6.7 | [1] |

| Filoviridae | Ebola Virus | Vero | Potent Inhibition | [1] |

| Arenaviridae | Lassa Virus | Vero | 43.0 | [1] |

| Arenaviridae | Junin Virus | Vero | 42.2 | [1] |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | [1] |

| Flaviviridae | Yellow Fever Virus | Vero | Strong Inhibition | [1] |

| Flaviviridae | Zika Virus | Vero, Huh-7, RD | Strong Inhibition | [1] |

| Coronaviridae | MERS-CoV | Vero | >100 | [3] |

| Coronaviridae | SARS-CoV | Vero | >100 | [3] |

| Paramyxoviridae | Respiratory Syncytial Virus | - | 3 - >100 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1 Clinical Trial)

| Route of Administration | Dose | Cₘₐₓ (ng/mL) | AUC (hr·ng/mL) | Reference |

| Intravenous | 20 mg/kg | 20,500 | 44,600 |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Virus | Animal Model | Treatment Regimen | Survival Rate (%) | Reference |

| Marburg Virus | Non-human primate | - | 94 | |

| Ebola Virus | Non-human primate | - | 100 |

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Application Notes and Protocols: Syrian Hamster Model for In Vivo Efficacy Testing of Galidesivir against SARS-CoV-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Syrian golden hamster (Mesocricetus auratus) has emerged as a valuable and widely used small animal model for studying Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection and evaluating potential countermeasures.[1][2][3] This is due to the fact that wild-type hamster Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2, facilitates viral entry, leading to robust viral replication and pulmonary lesions that mirror those observed in human COVID-19 patients.[1] This model recapitulates key aspects of mild to moderate human COVID-19, including weight loss, viral replication in the respiratory tract, and lung pathology, making it suitable for the preclinical evaluation of antiviral therapies such as Galidesivir.[4][5]

This compound (BCX4430) is a broad-spectrum adenosine nucleoside analog that targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[6] Its mechanism of action involves the premature termination of the nascent viral RNA chain, thereby inhibiting viral replication.[6] Preclinical studies have demonstrated its efficacy against a range of viruses, and its potential against SARS-CoV-2 has been investigated in the Syrian hamster model.[4]

These application notes provide a detailed overview and protocols for utilizing the Syrian hamster model to assess the in vivo efficacy of this compound against SARS-CoV-2.

Rationale for Using the Syrian Hamster Model

Caption: Rationale for using the Syrian hamster model in SARS-CoV-2 research.

Mechanism of Action of this compound

This compound is a prodrug that, upon entering host cells, is converted by host kinases into its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the newly synthesized viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the this compound triphosphate derivative leads to premature termination of the elongating RNA strand, thus inhibiting viral replication.

Caption: Mechanism of action of this compound.

Experimental Protocols

Animal Husbandry and Ethical Statement

-

Species: Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.

-

Housing: Animals should be housed in a Biosafety Level 3 (BSL-3) facility in accordance with institutional guidelines. Individually housed in ventilated cages with ad libitum access to food and water.

-

Ethics: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

SARS-CoV-2 Virus Preparation and Titration

-

Virus Strain: A well-characterized strain of SARS-CoV-2, such as USA-WA1/2020, should be used.

-

Propagation: Propagate the virus in a suitable cell line, such as Vero E6 cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Titration: Determine the virus titer using a 50% tissue culture infectious dose (TCID50) assay or a plaque assay on Vero E6 cells. The titer should be expressed as plaque-forming units (PFU)/mL or TCID50/mL.

This compound Formulation and Administration

-

Formulation: this compound dihydrochloride powder is reconstituted in Lactated Ringer's Injection, USP. The solution is diluted to achieve the desired treatment dose (e.g., 100 mg/kg) in a volume suitable for intraperitoneal injection (e.g., 0.1-0.2 mL).[4]

-

Vehicle Control: Lactated Ringer's Injection, USP, is used as the vehicle control.[4]

-

Administration: Administer this compound or the vehicle control via intraperitoneal (IP) injection.

In Vivo Efficacy Study Design

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the Syrian hamster model.

Caption: Experimental workflow for this compound efficacy testing in Syrian hamsters.

Detailed Protocol:

-

Acclimatization: Acclimatize hamsters to the BSL-3 facility for a minimum of 3 days prior to the start of the experiment.

-

Randomization: Randomly assign animals to treatment and control groups.

-

Treatment Initiation:

-

Prophylactic Regimen: Administer the first dose of this compound or vehicle 24 hours prior to infection.

-

Therapeutic Regimen: Administer the first dose of this compound or vehicle at a specified time post-infection (e.g., 1.5 hours or 24 hours).

-

-

Infection: Anesthetize hamsters with ketamine/xylazine. Intranasally inoculate with a target dose of 1 x 10^4 PFU of SARS-CoV-2 in a total volume of 100 µL (50 µL per nare).[4]

-

Continued Treatment: Continue to administer this compound or vehicle twice daily (BID) at 12-hour intervals for the duration of the study (e.g., 7 days).

-

Monitoring: Monitor animals daily for clinical signs of illness and record body weight.

-

Euthanasia and Tissue Collection: Euthanize a subset of animals at predetermined time points (e.g., Day 3 and Day 7 post-infection). Collect lungs, nasal turbinates, and other relevant tissues. A portion of the tissue should be flash-frozen for virological analysis, and the other portion fixed in 10% neutral buffered formalin for histopathology.[1]

Endpoint Analysis

a. Viral Load Quantification (qRT-PCR)

-

RNA Extraction: Homogenize weighed tissue samples in a suitable lysis buffer and extract total RNA using a commercial kit.

-

qRT-PCR: Perform one-step quantitative real-time RT-PCR to detect and quantify viral RNA. Target a specific viral gene, such as the RdRp or N gene.

-

Quantification: Use a standard curve of in vitro transcribed viral RNA to quantify the viral RNA copies per gram of tissue.

b. Infectious Virus Titer (TCID50 or Plaque Assay)

-

Tissue Homogenization: Homogenize weighed tissue samples in DMEM.

-

Serial Dilution: Prepare serial 10-fold dilutions of the tissue homogenate.

-

Infection: Inoculate Vero E6 cell monolayers with the dilutions.

-

Incubation: Incubate the plates and monitor for cytopathic effect (CPE) for the TCID50 assay or overlay with agarose for the plaque assay.

-

Calculation: Calculate the TCID50/gram of tissue using the Reed-Muench method or count plaques to determine PFU/gram of tissue.

c. Lung Histopathology

-

Tissue Processing: Process formalin-fixed lung tissues and embed in paraffin.

-

Sectioning and Staining: Cut 4-µm sections and stain with hematoxylin and eosin (H&E).

-

Microscopic Examination: Examine the stained sections under a microscope to assess lung pathology. Key features to score include inflammation, alveolar damage, and pneumonia.[7][8]

Data Presentation

Table 1: Effect of this compound on Body Weight Change in SARS-CoV-2 Infected Syrian Hamsters

| Treatment Group | Day 1 p.i. | Day 2 p.i. | Day 3 p.i. | Day 4 p.i. | Day 5 p.i. | Day 6 p.i. |

| Vehicle Control | - | - | - | - | - | - |

| This compound (100 mg/kg BID, -24h) | - | - | p < 0.05 | p < 0.05 | p < 0.05 | p < 0.05 |

| This compound (100 mg/kg BID, +1.5h) | - | - | NS | NS | NS | NS |

| This compound (100 mg/kg BID, +24h) | - | - | NS | NS | NS | NS |

Data presented as significance of difference in weight change compared to the vehicle control group. NS = Not Significant. (Based on data from[7])

Table 2: Viral Load in Lung Tissue of SARS-CoV-2 Infected Hamsters Treated with this compound

| Treatment Group | Day 3 p.i. (log10 viral RNA copies/g) | Day 7 p.i. (log10 viral RNA copies/g) |

| Vehicle Control | ~8.5 | ~6.0 |

| This compound (100 mg/kg BID, -24h) | ~7.0 | Below Limit of Detection |

| This compound (100 mg/kg BID, +1.5h) | ~8.0 | ~5.5 |

| This compound (100 mg/kg BID, +24h) | ~8.5 | ~6.0 |

(Approximate values based on graphical data from[7])

Table 3: Lung Histopathology Scores in SARS-CoV-2 Infected Hamsters

| Treatment Group | Day 3 p.i. (Mean Score) | Day 7 p.i. (Mean Score) |

| Vehicle Control | Moderate to Severe | Moderate |

| This compound (100 mg/kg BID, -24h) | Mild | Minimal |

| This compound (100 mg/kg BID, +1.5h) | Moderate | Moderate |

| This compound (100 mg/kg BID, +24h) | Moderate to Severe | Moderate |

(Qualitative summary based on findings reported in[7])

Conclusion

The Syrian hamster model is a robust and relevant preclinical tool for the evaluation of antiviral candidates against SARS-CoV-2. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies of this compound. The data from such studies, including measurements of clinical signs, viral load, and lung pathology, are critical for advancing the development of promising antiviral therapies for COVID-19. Prophylactic administration of this compound has shown a reduction in lung pathology and clinical signs of disease in SARS-CoV-2 infected hamsters, highlighting the importance of early intervention.[7]

References

- 1. Pathogenesis and transmission of SARS-CoV-2 in golden Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and safety of the nucleoside analog antiviral drug this compound administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Standardization of Reporting Criteria for Lung Pathology in SARS-CoV-2–infected Hamsters: What Matters? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Optimizing Galidesivir Dosing in Preclinical Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of preclinical dosing regimen optimization for Galidesivir (BCX4430), a broad-spectrum antiviral agent. The following sections detail quantitative data from key studies, standardized experimental protocols for in vivo efficacy evaluation, and visualizations of the drug's mechanism of action and typical experimental workflows.

I. Quantitative Data Summary

The following tables summarize the dosing regimens and efficacy of this compound in various preclinical models. This data is crucial for designing new studies and for understanding the dose-response relationship of the drug.

Table 1: this compound Dosing Regimens and Efficacy in Non-Human Primates (NHP)

| Virus | Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoints | Reference |

| Zika Virus (ZIKV) | Rhesus Macaques | 100 mg/kg loading dose on day 0, followed by 25 mg/kg BID for 9 days | Intramuscular (I.M.) | Prevented detectable plasma viremia.[1] | [1] |

| Zika Virus (ZIKV) | Rhesus Macaques | 100 mg/kg BID initiated 1.5 hours post-challenge | Intramuscular (I.M.) | Prevented or rapidly reduced viral burden in blood and CNS.[1] | [1] |

| Ebola Virus (EBOV) | Rhesus Monkeys | 100 mg/kg BID loading dose on day 2 post-infection, followed by 25 mg/kg BID maintenance dose for a total of 11 days | Intramuscular (I.M.) | 100% survival. Significant reduction in plasma viral RNA. | |

| Ebola Virus (EBOV) | Rhesus Monkeys | 100 mg/kg BID loading dose on day 3 post-infection, followed by 25 mg/kg BID maintenance dose for a total of 11 days | Intramuscular (I.M.) | 67% survival. Significant reduction in plasma viral RNA. |

Table 2: this compound Dosing Regimens and Efficacy in Rodent Models

| Virus | Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoints | Reference |

| SARS-CoV-2 | Syrian Golden Hamsters | 100 mg/kg BID for 6-8 days, initiated 24h pre-infection, 1.5h post-infection, or 24h post-infection | Intraperitoneal (I.P.) | Reduced lung pathology when initiated 24h prior to infection.[2] | [2] |

| Yellow Fever Virus (YFV) | Hamsters | 200 mg/kg/day (dosed BID) | Intraperitoneal (I.P.) | High survival rates and improvement in disease parameters.[1] | [1] |

| Yellow Fever Virus (YFV) | Hamsters | 4 mg/kg/day | Intraperitoneal (I.P.) | Approached 50% effective concentration. | |

| Ebola Virus (EBOV) | Mice | 30 mg/kg | Intramuscular (I.M.) or Peroral | High survival rates. |

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in preclinical studies of this compound.

A. In Vivo Efficacy Study in the Syrian Golden Hamster Model of SARS-CoV-2

1. Animal Model and Housing:

-

Species: Syrian Golden Hamsters (Mesocricetus auratus).

-

Housing: Animals should be housed in appropriate biocontainment facilities (e.g., BSL-3 for SARS-CoV-2) with ad libitum access to food and water.

2. Drug Formulation and Administration:

-

Drug Substance: this compound (BCX4430) dihydrochloride powder.

-

Vehicle: Reconstitute this compound in Lactated Ringer's Injection, USP.[2]

-

Preparation: The solution should be prepared to achieve the desired dose in a volume suitable for intraperitoneal injection (e.g., 0.1-0.2 mL).

-

Administration: Administer the drug or vehicle control via intraperitoneal (I.P.) injection twice daily (BID) at 12-hour intervals.[2]

3. Experimental Design and Dosing Regimen:

-

Groups: Divide animals into treatment and control groups. A typical study might include:

-

Group 1: this compound (100 mg/kg BID) initiated 24 hours pre-infection.

-

Group 2: this compound (100 mg/kg BID) initiated 1.5 hours post-infection.

-

Group 3: this compound (100 mg/kg BID) initiated 24 hours post-infection.

-

Group 4: Vehicle control (Lactated Ringer's Injection, USP) administered on the same schedule as a treatment group.

-

-

Infection: Intranasally infect hamsters with a standardized dose of SARS-CoV-2.

4. Sample Collection and Monitoring:

-

Clinical Monitoring: Record body weight and clinical scores daily.

-

Oropharyngeal Swabs: Collect swabs at specified time points (e.g., days 1, 2, and 3 post-infection) for viral load determination.

-

Tissue Collection: Euthanize subsets of animals at different time points (e.g., days 3 and 7 post-infection) to collect lung, turbinate, trachea, and heart tissues for virological and pathological analysis.[2]

B. Virological Assays

1. Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load:

-

RNA Extraction: Extract viral RNA from plasma, swabs, or tissue homogenates using a commercially available viral RNA extraction kit.

-

qRT-PCR Reaction: Perform one-step qRT-PCR using a validated assay for the specific virus. The reaction mixture typically includes:

-

Extracted RNA template

-

Forward and reverse primers specific to a viral gene

-

A fluorogenic probe

-

Reverse transcriptase and DNA polymerase enzyme mix

-

-

Thermal Cycling: Use a real-time PCR instrument with a thermal cycling protocol optimized for the specific primers and probe set.

-

Quantification: Generate a standard curve using a serial dilution of a plasmid containing the target sequence to quantify viral RNA copies.

2. Viral Yield Reduction (VYR) Assay:

-

Cell Culture: Seed a suitable cell line (e.g., Caco-2 or Vero-76 for SARS-CoV-2) in 96-well plates.[2]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection:

-

Incubation: Incubate the plates for a period that allows for viral replication (e.g., 3 days).

-

Quantification: Collect the cell culture supernatant and determine the viral titer using a standard method such as a plaque assay or TCID50 assay.

-

Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by linear regression.[2]

3. Cytopathic Effect (CPE) Assay:

-

This assay is similar to the VYR assay, but the endpoint is the inhibition of virus-induced cell death.

-

After the incubation period, assess cell viability using a reagent such as neutral red.[2]

-

Quantify the colorimetric change using a spectrophotometer to determine the extent of CPE.

-

Calculate the EC50 based on the inhibition of CPE.

C. Pharmacokinetic (PK) Analysis

1. Sample Preparation:

-

Collect blood samples at various time points after drug administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -80°C until analysis.

2. LC-MS/MS Method for this compound Quantification:

-

Instrumentation: Use a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

-

Chromatography:

-

Mobile Phase: A gradient of 50 mM ammonium formate and acetonitrile.[3]

-

-

Mass Spectrometry:

-

Quantification: Create a standard curve by spiking known concentrations of this compound into blank plasma. Analyze the PK samples and interpolate the concentrations from the standard curve.

III. Visualizations

A. Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

B. Preclinical Efficacy Study Workflow

Caption: General workflow for preclinical efficacy studies of this compound.

References

- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and safety of the nucleoside analog antiviral drug this compound administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Assays for Galidesivir Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has demonstrated efficacy against a wide range of RNA viruses.[1] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] The development of this compound analogs presents a promising avenue for the discovery of novel antiviral therapeutics with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) assays are essential tools in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

These application notes provide detailed protocols for both cell-based and biochemical HTS assays tailored for the screening of this compound analogs. The methodologies are designed to be robust, scalable, and amenable to automation, facilitating efficient drug discovery workflows.

Mechanism of Action of this compound

This compound is a prodrug that is converted intracellularly into its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of the this compound triphosphate leads to premature chain termination, thereby halting viral RNA synthesis and subsequent replication.

Data Presentation: In Vitro Antiviral Activity of this compound and Analogs

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and representative analogs against various RNA viruses. This data serves as a benchmark for the evaluation of novel compounds identified through HTS campaigns.

Table 1: Antiviral Activity and Cytotoxicity of this compound against Various RNA Viruses

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Arenaviridae | Lassa virus | Vero | 43.0 | >100 | >2.3 |

| Junin virus | Vero | 42.2 | >100 | >2.4 | |

| Bunyaviridae | Rift Valley fever virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 |

| Coronaviridae | SARS-CoV | Vero | 57.7 | >200 | >3.5 |

| MERS-CoV | Vero | 68.4 | >200 | >2.9 | |

| Filoviridae | Marburg virus | Vero | 4.4 - 6.7 | >200 | >29.9 - >45.5 |

| Ebola virus | HeLa | 3 - 12 | >200 | >16.7 - >66.7 | |

| Orthomyxoviridae | Influenza A virus | MDCK | 1 - 5 | >1000 | >200 - >1000 |

| Influenza B virus | MDCK | 1 - 5 | >1000 | >200 - >1000 | |

| Paramyxoviridae | Measles virus | Vero76 | 1.8 | >1000 | >555.6 |

Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs

| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Rift Valley Fever Virus | Huh7 | 1000 - 5000 | >100 | >20 - >100 |

| Compound 1 (8-aza-9-deaza-adenosine analog) | Rift Valley Fever Virus | Huh7 | 1000 - 5000 | 9 | <9 |

| Compound 2 (4-aminopyrrolo[2,1-f][2][3][4]-triazine analog) | Rift Valley Fever Virus | Huh7 | 100 - 400 | 3 - 4 | 7.5 - 40 |

| This compound | La Crosse Virus | RAW264.7 | >5000 | >100 | - |

| Compound 1 (8-aza-9-deaza-adenosine analog) | La Crosse Virus | RAW264.7 | >5000 | 3 | - |

| Compound 2 (4-aminopyrrolo[2,1-f][2][3][4]-triazine analog) | La Crosse Virus | RAW264.7 | 100 - 400 | 3 - 4 | 7.5 - 40 |

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening Assay using a Reporter Virus

This protocol describes a cell-based HTS assay using a recombinant virus expressing a reporter gene (e.g., luciferase or green fluorescent protein) to quantify viral replication. Inhibition of viral replication by a test compound results in a decrease in reporter signal.

Materials:

-

Host cells permissive to the virus of interest (e.g., Vero, Huh-7, A549)

-

Recombinant virus expressing a reporter gene

-

Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound analogs) dissolved in DMSO

-

Positive control inhibitor (e.g., this compound)

-

384-well clear-bottom, black-walled plates

-

Reporter gene detection reagent (e.g., luciferase substrate, fluorescence plate reader)

-

Automated liquid handling systems

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend host cells in cell culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a serial dilution of the test compounds and positive control in an appropriate solvent (e.g., DMSO).

-

Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. The final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.

-

Include wells with DMSO only as a negative control (vehicle control).

-

Incubate the plates for 1-2 hours at 37°C.

-

-

Virus Infection:

-

Dilute the reporter virus stock in cell culture medium to a predetermined multiplicity of infection (MOI) that gives a robust reporter signal without causing significant cell death within the assay timeframe.

-

Add 10 µL of the diluted virus to each well, except for the mock-infected control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Reporter Gene Measurement:

-

Equilibrate the plates to room temperature.

-

Add the appropriate reporter gene detection reagent according to the manufacturer's instructions (e.g., for a luciferase reporter, add luciferase substrate).

-

Measure the reporter signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the vehicle control.

-

Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation.

-

A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

-

Protocol 2: Biochemical High-Throughput Screening Assay for RdRp Inhibition

This protocol describes a biochemical HTS assay that directly measures the activity of the viral RdRp enzyme. The assay is based on the detection of double-stranded RNA (dsRNA) synthesis using a fluorescent intercalating dye.

Materials:

-

Purified recombinant viral RdRp enzyme complex.

-

Single-stranded RNA template (e.g., poly(A) or a specific viral RNA sequence).

-

Nucleoside triphosphates (NTPs).

-

Test compounds (this compound analogs) dissolved in DMSO.

-

Positive control inhibitor (e.g., the triphosphate form of this compound).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Fluorescent dsRNA-binding dye (e.g., PicoGreen).

-

384-well black, low-volume plates.

-

Automated liquid handling systems.

-

Fluorescence plate reader.

Procedure:

-

Compound Dispensing:

-

Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the test compounds and positive control in DMSO into the wells of a 384-well plate.

-

Include DMSO-only wells as a negative control.

-

-

Enzyme and Template Addition:

-

Prepare a master mix containing the RdRp enzyme and the RNA template in assay buffer.

-

Dispense 5 µL of the enzyme/template mix into each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of RNA Synthesis:

-

Prepare a solution of NTPs in assay buffer.

-

Add 5 µL of the NTP solution to each well to initiate the polymerization reaction.

-

Incubate the plate at 30°C for 60-120 minutes.

-

-

Detection of dsRNA:

-

Prepare a solution of the fluorescent dsRNA-binding dye in an appropriate buffer.

-

Add 10 µL of the dye solution to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for PicoGreen).

-

-

Data Analysis:

-

Calculate the percentage of RdRp inhibition for each compound concentration relative to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Cell-based HTS workflow.

Caption: Biochemical HTS workflow.

References

- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methods for quantifying Galidesivir and its metabolites in biological samples

Application Notes and Protocols for the Bioanalysis of the Broad-Spectrum Antiviral Agent

This document provides detailed methodologies for the quantitative analysis of Galidesivir (BCX4430), a promising broad-spectrum antiviral agent, and its metabolites in biological samples. The protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.

Introduction

This compound is an adenosine nucleoside analog that demonstrates potent antiviral activity against a wide range of RNA viruses. It functions as a prodrug, undergoing intracellular phosphorylation to its active triphosphate form, BCX4430-TP. This active metabolite is then incorporated into the viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[1][2] Accurate quantification of this compound and its phosphorylated metabolites in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy.

Metabolic Pathway of this compound

This compound is metabolized intracellularly by host cell kinases to its pharmacologically active triphosphate form. The primary metabolic pathway is a sequential phosphorylation process.

Figure 1: Metabolic activation pathway of this compound.

Quantitative Analysis of this compound in Human Plasma and Urine

This section details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma and urine.[1]

Summary of Quantitative Data

| Parameter | Plasma | Urine |

| Assay Range | 5.0 to 3500 ng/mL | 5 to 3500 ng/mL & 50 to 25000 ng/mL |

| Sample Volume | 25 µL - 100 µL | Not Specified |

| Internal Standard | Deuterated this compound | Deuterated this compound |

| Interassay Variability | < 10% | < 10% |

| Table 1: Summary of Bioanalytical Method Parameters for this compound Quantification.[1] |

Experimental Protocol

3.2.1. Materials and Reagents

-

This compound analytical standard

-

Deuterated this compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

Human urine

3.2.2. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 25-100 µL of plasma or urine sample.

-

Add the internal standard solution (Deuterated this compound).

-

Add 5 volumes of a cold acetonitrile/water mixture to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

-

HPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity BEH Amide (dimensions not specified)[1]

-

Mobile Phase A: 50 mM Ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution program should be optimized to ensure sufficient separation of this compound from endogenous matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MS/MS Transitions:

3.2.4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[3]

Proposed Method for Quantification of this compound Phosphorylated Metabolites in Intracellular Matrices

Direct quantification of the phosphorylated metabolites of this compound, particularly the triphosphate form, is challenging due to their high polarity and low abundance. The following protocol is a proposed method based on established techniques for the analysis of other nucleoside triphosphates and has not been specifically validated for this compound.[4][5]

Experimental Protocol

4.1.1. Materials and Reagents

-

Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines

-

Cold 70% Methanol

-

Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) cartridges

-

Ammonium acetate

-

Dichloromethane

-

Methanol

-

LC-MS grade water

-

Ion-pairing reagents (e.g., hexylamine, diethylamine)

-

This compound triphosphate analytical standard (if available)

4.1.2. Sample Preparation (Intracellular Extraction and SPE)

-

Isolate PBMCs from whole blood using a standard density gradient centrifugation method.

-

Lyse a known number of cells (e.g., 1 x 10^6 cells) with cold 70% methanol to quench metabolic activity and precipitate proteins.

-

Centrifuge to pellet cellular debris.

-

Load the supernatant onto a pre-conditioned SAX SPE cartridge.

-

Wash the cartridge with 10 mM ammonium acetate to remove neutral and basic compounds.

-

Perform a second wash with dichloromethane.

-

Elute the phosphorylated metabolites with methanol.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in an appropriate volume of LC-MS grade water for analysis.

4.1.3. LC-MS/MS Conditions (Ion-Pairing Chromatography)

-

HPLC System: As above.

-

Column: A porous graphitic carbon column (e.g., Hypercarb) or a C18 column suitable for ion-pairing chromatography.

-

Mobile Phase: A gradient of an aqueous mobile phase containing an ion-pairing reagent (e.g., 5 mM hexylamine and 0.4% diethylamine) and an organic mobile phase (e.g., acetonitrile).

-

Mass Spectrometer: As above.

-

Ionization Mode: ESI, negative mode.

-

MS/MS Transitions: These would need to be determined by direct infusion of the this compound triphosphate standard. The precursor ion would be the [M-H]- ion of BCX4430-TP, and product ions would likely correspond to the loss of phosphate groups.

Workflow for Intracellular Metabolite Analysis

Figure 2: Experimental workflow for intracellular this compound metabolite analysis.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to allow for easy comparison between different biological matrices, time points, or dosing regimens. Calibration curves should be constructed using appropriate regression models, and quality control samples should be included in each analytical run to ensure the accuracy and precision of the results.

Conclusion

The methods described in these application notes provide a framework for the robust quantification of this compound and its metabolites in biological samples. The validated HPLC-MS/MS method for the parent drug in plasma and urine is suitable for pharmacokinetic studies. The proposed method for the intracellular analysis of phosphorylated metabolites, while requiring further validation, offers a starting point for investigating the intracellular disposition and activation of this compound. These analytical tools are essential for advancing the development of this promising antiviral agent.

References

- 1. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of Galidesivir in Vero Cell Lines

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering lower-than-expected potency of Galidesivir in Vero cell lines during their antiviral assays.

Troubleshooting Guide

This guide addresses specific issues that may lead to the observation of low this compound potency in Vero cells.

Problem 1: Observed EC50 values for this compound are high (low potency) in our Vero cell-based antiviral assay.

Possible Cause 1: Inefficient intracellular phosphorylation of this compound in Vero cells.

This compound is a prodrug that requires conversion by host cell kinases into its active triphosphate form (BCX4430-TP) to inhibit viral RNA-dependent RNA polymerase (RdRp).[1][2][3] It is well-documented that Vero cells phosphorylate this compound to its active triphosphate form inefficiently.[1][4] This leads to lower intracellular concentrations of the active compound and consequently, reduced antiviral activity.

Suggested Solutions:

-

Acknowledge the inherent limitation: Be aware that lower potency in Vero cells is an expected outcome for this compound.[1]

-

Consider alternative cell lines: For mechanism-of-action studies or to determine the maximal potential potency of this compound, consider using cell lines that are more efficient at phosphorylating the compound, such as Huh-7 cells.[1]

-

Focus on relative potency: If Vero cells are required for your viral model, focus on the relative potency of this compound compared to other compounds tested under the same conditions rather than the absolute EC50 value.

-

In vivo correlation: Remember that in vitro results in Vero cells may not directly correlate with in vivo potency, as this compound is often more efficiently metabolized in animal models.[1][2]

Possible Cause 2: High expression of efflux pumps in Vero cells.

Vero cells are known to express high levels of multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (Pgp).[5] This ATP-dependent efflux pump can actively transport compounds out of the cell, reducing the intracellular concentration of this compound and thus its antiviral effect.[5]

Suggested Solutions:

-